

Application Notes and Protocols for Fgfr-IN-5 in Lung Cancer Xenografts

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Compound of Interest

Compound Name: *Fgfr-IN-5*

Cat. No.: *B15580467*

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Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, often driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[1][3] **Fgfr-IN-5** is a potent inhibitor of FGFR.[4] While specific preclinical data for **Fgfr-IN-5** in lung cancer xenograft models is limited in publicly available literature, this document provides detailed application notes and protocols based on a representative potent and selective FGFR inhibitor, AZD4547, which has been extensively studied in this context.[2][5][6] These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of FGFR inhibitors like **Fgfr-IN-5** in lung cancer models.

Mechanism of Action

FGFR inhibitors, including **Fgfr-IN-5**, are ATP-competitive tyrosine kinase inhibitors. They bind to the ATP-binding pocket of the FGFR, blocking its kinase activity and preventing the autophosphorylation and activation of downstream signaling pathways that promote tumor growth, such as the RAS-MAPK and PI3K-AKT pathways.[7][8]

Data Presentation

The following tables summarize quantitative data for the representative selective FGFR inhibitor, AZD4547, in lung cancer models. This data provides a benchmark for evaluating the potency and efficacy of **Fgfr-IN-5**.

Table 1: In Vitro Activity of AZD4547 in Lung Cancer Cell Lines

| Cell Line | Histology | FGFR1 Status | GI ₅₀ (μmol/L) | Reference |
|-----------|------------|--------------|---------------------------|---------------------|
| NCI-H1581 | Large Cell | Amplified | 0.003 | [5] |
| DMS114 | Small Cell | Amplified | 0.111 | [5] |

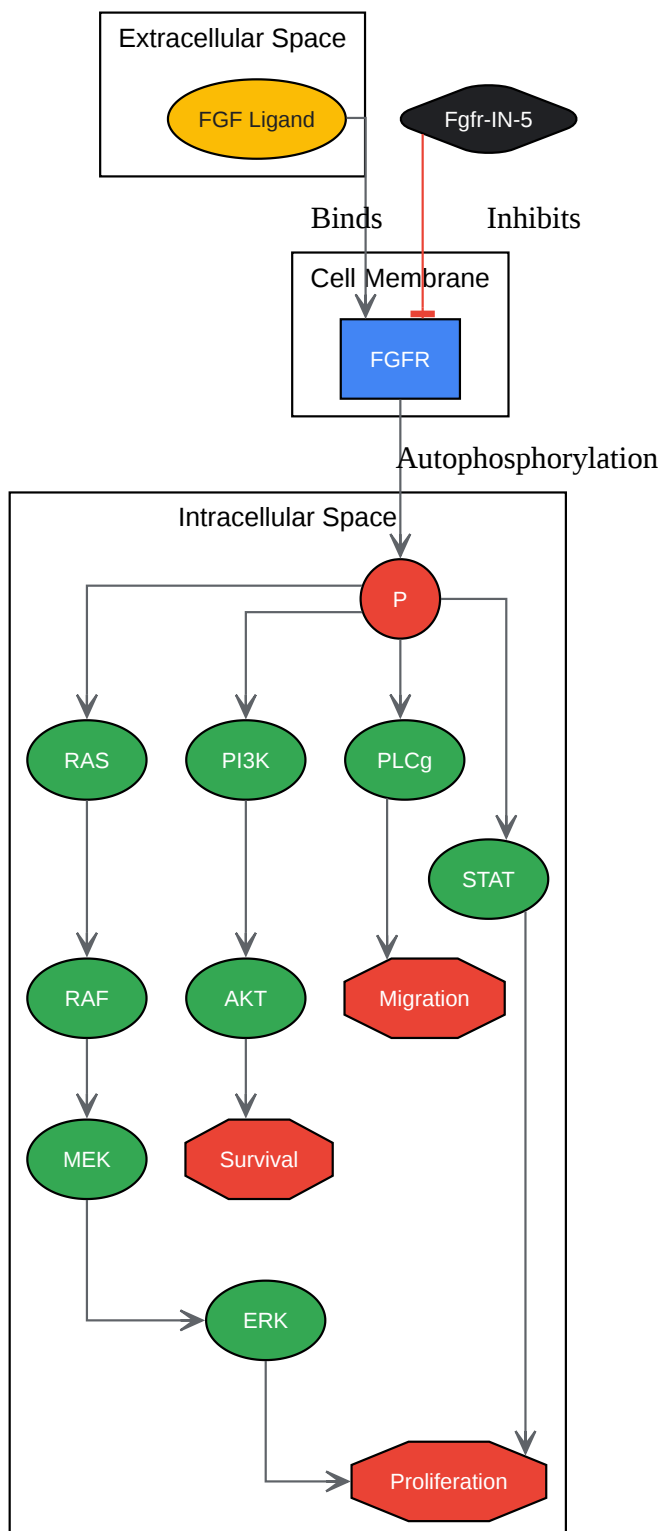
GI₅₀: Concentration causing 50% growth inhibition.

Table 2: In Vivo Efficacy of AZD4547 in FGFR1-Amplified NSCLC Patient-Derived Xenograft (PDTX) Models

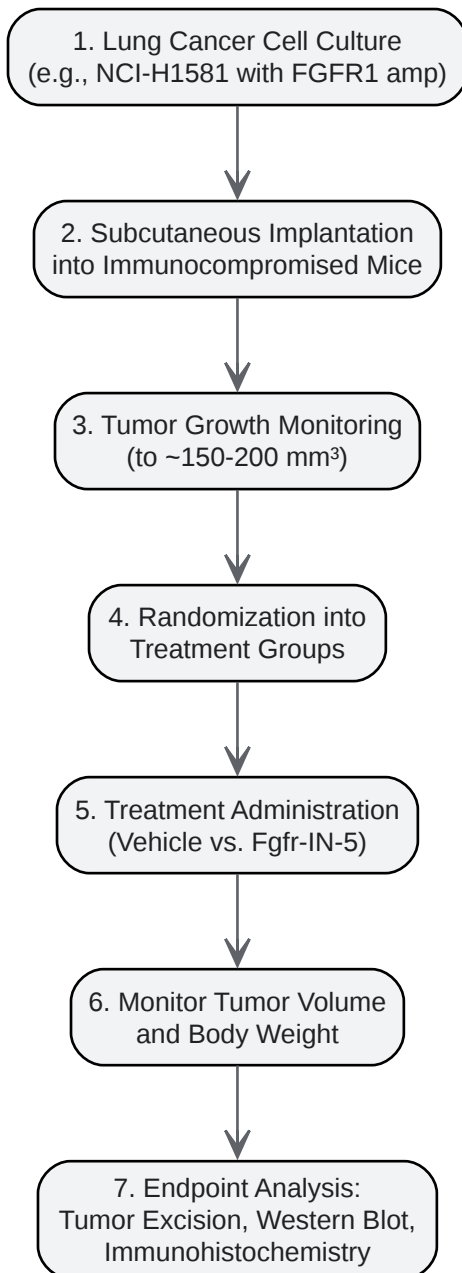
| PDTX Model | Histology | Treatment and Dose | Outcome | Reference |
|------------|-----------|-----------------------------------|------------------|---------------------|
| LG1037 | Squamous | AZD4547 (12.5 mg/kg, oral, daily) | Tumor Regression | [5] |
| LG0938 | Squamous | AZD4547 (12.5 mg/kg, oral, daily) | Tumor Stasis | [5] |
| LG1063 | Squamous | AZD4547 (12.5 mg/kg, oral, daily) | Tumor Stasis | [5] |
| LG0883 | Squamous | AZD4547 (12.5 mg/kg, oral, daily) | Tumor Stasis | [5] |
| LG0955 | Squamous | AZD4547 (12.5 mg/kg, oral, daily) | No Response | [5] |

Mandatory Visualizations

FGFR Signaling Pathway and Inhibition



Lung Cancer Xenograft Experimental Workflow



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